4-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfonyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
The compound 4-{5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHANESULFONYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic molecule that features multiple functional groups, including a brominated benzodioxole, a methanesulfonyl group, a triazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHANESULFONYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Bromination: The benzodioxole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Methanesulfonylation: The brominated benzodioxole is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonyl derivative.
Formation of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving an appropriate hydrazine derivative and an ethyl-substituted precursor.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a suitable amidoxime derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions can occur at the triazole and oxadiazole rings.
Substitution: The bromine atom on the benzodioxole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methanesulfonyl group can lead to the formation of sulfone derivatives.
Reduction: Reduction of the triazole and oxadiazole rings can yield amine derivatives.
Substitution: Substitution of the bromine atom can result in a variety of functionalized benzodioxole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Anticancer Research: The compound has shown potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Medicine
Drug Development: It is being explored as a lead compound for the development of new therapeutic agents.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes and proteins involved in cell proliferation and survival. It targets microtubules and tubulin, leading to mitotic blockade and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 6-Bromo-1,3-benzodioxole derivatives
Uniqueness
The unique combination of functional groups in 4-{5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHANESULFONYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H13BrN6O5S |
---|---|
Molecular Weight |
457.26 g/mol |
IUPAC Name |
4-[5-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfonyl]-4-ethyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C14H13BrN6O5S/c1-2-21-13(11-12(16)20-26-19-11)17-18-14(21)27(22,23)5-7-3-9-10(4-8(7)15)25-6-24-9/h3-4H,2,5-6H2,1H3,(H2,16,20) |
InChI Key |
ZWYQELHLQACSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)CC2=CC3=C(C=C2Br)OCO3)C4=NON=C4N |
Origin of Product |
United States |
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